N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that features multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of benzo[d]thiazole: Starting from o-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Formation of benzo[d]imidazole: Using o-phenylenediamine and a carboxylic acid or its derivatives.
Coupling reactions: The benzo[d]thiazole and benzo[d]imidazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can impart unique electronic and steric properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-19(25-21-24-16-6-2-4-8-18(16)28-21)13-26-17-7-3-1-5-15(17)23-20(26)14-9-11-22-12-10-14/h1-12H,13H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJXEZGMKMRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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